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molecular formula C11H8NO3- B1233715 3-(Indol-3-yl)pyruvate

3-(Indol-3-yl)pyruvate

Cat. No. B1233715
M. Wt: 202.19 g/mol
InChI Key: RSTKLPZEZYGQPY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07582455B2

Procedure details

AT-103 transaminase was part of a transaminase library purchased from BioCatalytics (Pasadena, Calif.) and the enzyme was tested for production of monatin in coupled reactions using the ProA aldolase from C. testosteroni. The aldolase was prepared as described in WO 03/091396 A2. AT-103 is a broad specificity D-transaminase (EC 2.6.1.21) from a Bacillus species that requires a D-amino acid (such as D-glutamate, D-aspartate, or D-alanine) as the amino acid donor. Enzymes and additional components/substrates were added directly to the reaction buffer provided in the kit, which contained 100 mM potassium phosphate buffer pH 7.5, 100 mM amino donor, and 0.1 mM pyridoxal-5′-phosphate (“PLP”). To one mL of reaction buffer were added: 4 mg indole-3-pyruvate, 20 mg pyruvate, approximately 50 μg ProA provided in a cellular extract, 1 μL 2 M MgCl2, and 2 mg of aminotransferase enzyme. Reactions were performed in duplicate. The reactions were incubated overnight at 30° C. with gentle shaking (100 rpm). The samples were filtered and submitted for reversed-phase LC/MS/MS analysis as described in Example 1. The results indicated that approximately 370 μg/mL monatin were produced using AT-103 enzyme. The results were further analyzed to determine ratios of S,R/R,S versus R,R/S,S monatin, on the basis of the peak areas of the two stereoisomer pools that resolve during the chromatographic separation. Of the total monatin produced by AT-103, 69% was R,R/S,S monatin in comparison to the mixed isomers. This enzyme is homologous to the Bacillus subtilis DAT enzyme described in WO 03/091396 A2, which is known to have a broad specificity for D-amino acids. Chiral analysis was performed using the FDAA methodology described in Example 1, which verified that the D-aminotransferase was making predominantly R,R monatin, and some S,R monatin as expected. Further transamination experiments with S,S monatin or R,R monatin and α-ketoglutarate as substrates verified that the BioCatalytics enzyme was highly selective for the D-configuration at carbon 4, as expected. In these experiments, no glutamate was detected in the reaction with S,S monatin and α-ketoglutarate as substrates.
Name
Quantity
1 μL
Type
reactant
Reaction Step One
[Compound]
Name
AT-103
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
03/091396 A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
AT-103
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
D-amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
potassium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[C:7]([CH2:10][C@@:11]([OH:21])([C:18]([OH:20])=[O:19])C[C@H](N)C(O)=O)=[CH:8][NH:9][C:4]2=[CH:3][CH:2]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].CC1C(O)=C(C=O)C(COP(O)(O)=O)=CN=1.[Mg+2].[Cl-].[Cl-]>>[NH:9]1[C:4]2[C:5](=[CH:6][CH:1]=[CH:2][CH:3]=2)[C:7]([CH2:10][C:11](=[O:21])[C:18]([O-:20])=[O:19])=[CH:8]1.[C:18]([O-:20])(=[O:19])[C:11]([CH3:10])=[O:21] |f:1.2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
1 μL
Type
reactant
Smiles
[Mg+2].[Cl-].[Cl-]
Step Two
Name
AT-103
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=CN2)C[C@](C[C@@H](C(=O)O)N)(C(=O)O)O
Step Four
Name
03/091396 A2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
AT-103
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
D-amino acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
potassium phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aldolase was prepared
ADDITION
Type
ADDITION
Details
Enzymes and additional components/substrates were added directly to the reaction
CUSTOM
Type
CUSTOM
Details
buffer provided in the kit, which
CUSTOM
Type
CUSTOM
Details
To one mL of reaction
ADDITION
Type
ADDITION
Details
buffer were added

Outcomes

Product
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)CC(C(=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 mg
Name
Type
product
Smiles
C(C(=O)C)(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07582455B2

Procedure details

AT-103 transaminase was part of a transaminase library purchased from BioCatalytics (Pasadena, Calif.) and the enzyme was tested for production of monatin in coupled reactions using the ProA aldolase from C. testosteroni. The aldolase was prepared as described in WO 03/091396 A2. AT-103 is a broad specificity D-transaminase (EC 2.6.1.21) from a Bacillus species that requires a D-amino acid (such as D-glutamate, D-aspartate, or D-alanine) as the amino acid donor. Enzymes and additional components/substrates were added directly to the reaction buffer provided in the kit, which contained 100 mM potassium phosphate buffer pH 7.5, 100 mM amino donor, and 0.1 mM pyridoxal-5′-phosphate (“PLP”). To one mL of reaction buffer were added: 4 mg indole-3-pyruvate, 20 mg pyruvate, approximately 50 μg ProA provided in a cellular extract, 1 μL 2 M MgCl2, and 2 mg of aminotransferase enzyme. Reactions were performed in duplicate. The reactions were incubated overnight at 30° C. with gentle shaking (100 rpm). The samples were filtered and submitted for reversed-phase LC/MS/MS analysis as described in Example 1. The results indicated that approximately 370 μg/mL monatin were produced using AT-103 enzyme. The results were further analyzed to determine ratios of S,R/R,S versus R,R/S,S monatin, on the basis of the peak areas of the two stereoisomer pools that resolve during the chromatographic separation. Of the total monatin produced by AT-103, 69% was R,R/S,S monatin in comparison to the mixed isomers. This enzyme is homologous to the Bacillus subtilis DAT enzyme described in WO 03/091396 A2, which is known to have a broad specificity for D-amino acids. Chiral analysis was performed using the FDAA methodology described in Example 1, which verified that the D-aminotransferase was making predominantly R,R monatin, and some S,R monatin as expected. Further transamination experiments with S,S monatin or R,R monatin and α-ketoglutarate as substrates verified that the BioCatalytics enzyme was highly selective for the D-configuration at carbon 4, as expected. In these experiments, no glutamate was detected in the reaction with S,S monatin and α-ketoglutarate as substrates.
Name
Quantity
1 μL
Type
reactant
Reaction Step One
[Compound]
Name
AT-103
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
03/091396 A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
AT-103
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
D-amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
potassium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[C:7]([CH2:10][C@@:11]([OH:21])([C:18]([OH:20])=[O:19])C[C@H](N)C(O)=O)=[CH:8][NH:9][C:4]2=[CH:3][CH:2]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].CC1C(O)=C(C=O)C(COP(O)(O)=O)=CN=1.[Mg+2].[Cl-].[Cl-]>>[NH:9]1[C:4]2[C:5](=[CH:6][CH:1]=[CH:2][CH:3]=2)[C:7]([CH2:10][C:11](=[O:21])[C:18]([O-:20])=[O:19])=[CH:8]1.[C:18]([O-:20])(=[O:19])[C:11]([CH3:10])=[O:21] |f:1.2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
1 μL
Type
reactant
Smiles
[Mg+2].[Cl-].[Cl-]
Step Two
Name
AT-103
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=CN2)C[C@](C[C@@H](C(=O)O)N)(C(=O)O)O
Step Four
Name
03/091396 A2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
AT-103
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
D-amino acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
potassium phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aldolase was prepared
ADDITION
Type
ADDITION
Details
Enzymes and additional components/substrates were added directly to the reaction
CUSTOM
Type
CUSTOM
Details
buffer provided in the kit, which
CUSTOM
Type
CUSTOM
Details
To one mL of reaction
ADDITION
Type
ADDITION
Details
buffer were added

Outcomes

Product
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)CC(C(=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 mg
Name
Type
product
Smiles
C(C(=O)C)(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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